molecular formula C17H16ClN3O2S B2578681 (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide CAS No. 1356817-25-8

(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide

Cat. No. B2578681
CAS RN: 1356817-25-8
M. Wt: 361.84
InChI Key: SLOGYUMXXBLIGJ-UHFFFAOYSA-N
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Description

(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C17H16ClN3O2S and its molecular weight is 361.84. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crosslinking to Heat Resistant Resin

The compound is involved in the synthesis of aromatic polyamides with great potential as processable and heat-resistant polymeric materials. These polymers, containing phthalazinone moiety and crosslinkable terminal cyano groups, exhibit excellent thermal stability and are candidates for high-performance polymeric materials (Yu et al., 2009).

Chemosensor Research

Research has been conducted on related compounds, such as N-(3-(benzo[d]thiazol-2-yl)-4-(tert-butyldiphenyl silyloxy)phenyl)-benzamide (BTTPB), for sensing mechanisms in aqueous solutions using DFT/TDDFT methods. These studies are significant for understanding fluorescent sensing mechanisms (Chen et al., 2014).

Synthesis of Thiazolidinones

Compounds with similar structures have been synthesized from fatty acid hydrazides and tested for their antimicrobial activity against various bacteria. This research highlights the potential of such compounds in developing new antibacterial agents (Banday & Rauf, 2009).

Solid-Phase Total Synthesis

Research into marine organisms has led to the solid-phase total synthesis of trunkamide A, containing a thiazoline heterocycle and two residues of Ser and Thr with the hydroxy function modified as reverse prenyl. This study is significant for synthesizing biologically active compounds with potential clinical applications (Caba et al., 2001).

Excited-State Intramolecular Proton Transfer

Studies have been conducted on thiazolo[5,4-d]thiazole-based compounds for excited-state intramolecular proton transfer (ESIPT). These studies are crucial for understanding the photophysical dynamics and potential applications in organic light-emitting diodes (Zhang et al., 2016).

properties

IUPAC Name

(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-17(2,3)14-9-24-16(20-14)21-15(23)11(8-19)6-10-4-5-13(22)12(18)7-10/h4-7,9,22H,1-3H3,(H,20,21,23)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOGYUMXXBLIGJ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C(=CC2=CC(=C(C=C2)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide

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